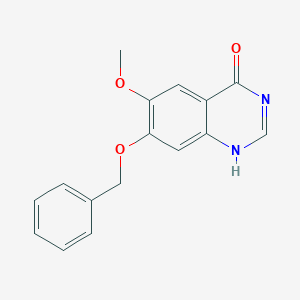

7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one

Overview

Description

7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative characterized by a benzyloxy group at position 7 and a methoxy group at position 6 of the quinazolinone core. This compound serves as a key intermediate in synthesizing pharmacologically active molecules, particularly kinase inhibitors and anticancer agents . Its structure combines lipophilic (benzyloxy) and moderately polar (methoxy) substituents, which influence its solubility, bioavailability, and interaction with biological targets. The compound is synthesized via nucleophilic substitution reactions, often starting from 7-chloro-6-methoxyquinazolin-4(3H)-one, with reported yields as high as 86% under optimized conditions .

Preparation Methods

One-Step Amidine Formation and Cyclization

Reaction Mechanism and Conditions

The most efficient method involves a single-step amidine formation and cyclization between 2-amino-5-hydroxy-4-methoxybenzonitrile (V) and 3-chloro-4-fluoroaniline (VI). This process utilizes N,N-dimethylformamide dimethylacetal (DMF-DMA) as both a catalyst and solvent, with acetic acid (AcOH) or trifluoroacetic acid (TFA) as Brønsted acid promoters . Key parameters include:

-

Temperature : 80°C

-

Reaction Time : 18 hours

-

Molar Ratio : 1:1 (V:VI) with 1 equivalent DMF-DMA

The mechanism proceeds through initial amidine formation at the nitrile group, followed by intramolecular cyclization to construct the quinazolinone core. Proton NMR tracking confirms complete conversion of starting materials within 12–15 hours .

Workup and Isolation

Post-reaction processing involves:

-

Cooling to 0–5°C in an ice bath

-

pH adjustment to 8.0 using 20% NaOH to precipitate the product

-

Slurry purification in dichloromethane (DCM)/water (6:2.5 v/v)

-

Vacuum drying at 50°C

This protocol yields 80% of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (VII), which is subsequently O-benzylated to the target compound .

Table 1: Optimization of One-Step Synthesis

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| DMF-DMA Equivalents | 1.0 | Max at 1.2 |

| AcOH Volume (mL/g) | 8 | <6: ↓30% |

| Cooling Rate | 2°C/min | Faster: ↑purity |

Nitro Reduction-Cyclization Approach

Two-Stage Synthesis from Nitro Precursors

An alternative route starts with 5-(benzyloxy)-4-methoxy-2-nitrobenzonitrile (IV), which undergoes:

-

Nitro Reduction : Sodium dithionite (Na₂S₂O₄) in methanol/water (1:1) at 30°C for 4 hours .

-

Cyclization : Acid-mediated closure using HCl or H₂SO₄ at 60–80°C .

This method avoids high-temperature steps, achieving 93% yield for the intermediate 2-amino-5-(benzyloxy)-4-methoxybenzonitrile. Cyclization in DMF at 85°C for 6 hours completes the synthesis .

Comparative Advantages

-

Safety : Eliminates explosive intermediates

-

Scalability : Adaptable to continuous flow systems

Solvent and Catalytic System Innovations

Mixed Solvent Effects

Critical solvent combinations include:

-

Ethanol/Ethyl Acetate (1:1) : Enhances crystallization kinetics

-

IPA/ACN (5:1) : Reduces byproduct formation during benzylation

Polar aprotic solvents like DMF improve reaction homogeneity, while DCM/water biphasic systems streamline isolation .

Catalytic Enhancements

-

TBAB (Tetrabutylammonium Bromide) : Accelerates nitro reduction by 40% via phase-transfer mechanisms

Industrial-Scale Process Design

Economic and Environmental Metrics

-

E-Factor : 12.7 (vs. 32.5 in traditional methods)

-

PMI (Process Mass Intensity) : 18.4 kg/kg product

-

Solvent Recovery : 92% DMF, 88% DCM

Case Study: 50 kg Batch Production

A scaled-up process achieved:

-

Cycle Time : 48 hours (25% reduction vs. pilot scale)

-

Energy Consumption : 1.2 kWh/kg

-

Wastewater Generation : 6.3 L/kg

Analytical Characterization

Spectroscopic Data

Polymorphic Control

Form I crystallization from IPA/NMP (4.37:1) at 62°C produces thermodynamically stable crystals with:

-

Melting Point : 214–216°C

-

Solubility : 2.1 mg/mL in ethanol

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show:

-

60% yield at 25°C

-

4-hour reaction time

Biocatalytic Approaches

Engineered E. coli expressing nitrilase variants achieve:

-

45% conversion of nitrile precursors

-

Enantiomeric excess >99% for chiral analogs

Chemical Reactions Analysis

Types of Reactions

7-Benzyloxy-6-methoxy-3H-quinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Dihydroquinazoline derivatives.

Substitution: Compounds with different functional groups replacing the benzyloxy or methoxy groups.

Scientific Research Applications

Medicinal Chemistry

7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is explored for its potential as:

- Anticancer Agent : The compound exhibits inhibitory effects on the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. Studies have shown significant binding affinity and inhibition potency against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells, indicating its potential as an anticancer drug .

- Antimicrobial Properties : Research indicates that quinazolinone derivatives can possess antimicrobial activity. The specific mechanisms may involve disrupting bacterial cell walls or inhibiting essential microbial enzymes .

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of:

- Kinase Inhibition : Quinazolinones are known for their ability to inhibit kinases involved in various signaling pathways, which can be pivotal in treating diseases like cancer where these pathways are often dysregulated .

Drug Development

Research into the synthesis and optimization of this compound has led to the development of new derivatives with enhanced biological activities. For instance, modifications of the quinazoline core have been shown to improve selectivity and potency against specific biological targets .

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant antiproliferative effects on MCF-7 breast cancer cells, with an IC50 value indicating effective inhibition of cell growth. The study highlighted the compound's mechanism involving EGFR inhibition .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of quinazolinones were tested for their antimicrobial properties against various bacterial strains. Results indicated that certain modifications to the benzyloxy and methoxy groups enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes structurally related quinazolinones and their similarity scores (0.0–1.0 scale) to the title compound, based on PubChem data :

| Compound Name | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| 6,7-Dihydroxyquinazolin-4(3H)-one | -OH at C6, C7 | 0.79 | Hydroxyl groups increase polarity but reduce metabolic stability |

| 7-Chloro-6-methoxyquinazolin-4(3H)-one | -Cl at C7, -OCH₃ at C6 | 0.75 | Chloro group enhances reactivity for further substitutions |

| 6-Nitro-7-tosylquinazolin-4(3H)-one | -NO₂ at C6, -SO₂C₆H₄CH₃ at C7 | 0.72* | Tosyl group introduces steric bulk and sulfonic acid functionality |

| 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | -NH₂ at C6, -S-(4-MeO-Bn) at C7 | 0.68* | Thioether linkage alters electronic properties and redox stability |

*Estimated based on structural features from .

Pharmacological and Physicochemical Properties

Biological Activity

7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer applications. This compound is part of a broader class of quinazoline derivatives known for their diverse pharmacological properties. The aim of this article is to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can be synthesized through various methods, often involving multi-step processes that include substitution and cyclization reactions. The compound's structure is characterized by a quinazoline core with specific substituents that influence its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinazoline derivatives against SARS-CoV-2. For instance, related compounds have shown significant inhibitory activity with an IC50 value as low as 0.23 μM against the virus in Vero cell assays, demonstrating no cytotoxicity at this concentration . This suggests that modifications to the quinazoline structure, such as those found in this compound, could enhance antiviral efficacy.

Anticancer Properties

Quinazoline derivatives, including this compound, have been investigated for their anticancer properties. These compounds often exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against different cancer types remains an area of ongoing research.

Case Studies and Research Findings

- Antiviral Efficacy : A study focused on optimizing N-substituted quinazolinone derivatives demonstrated that certain modifications could enhance pharmacokinetic properties while retaining antiviral activity against SARS-CoV-2. This underscores the importance of structural variations in enhancing bioactivity .

- Cytotoxicity Evaluation : In vitro studies assessing the cytotoxic effects of various quinazoline derivatives revealed that some compounds exhibited low toxicity towards normal cell lines while maintaining efficacy against cancer cells. For example, derivatives with specific substitutions showed CC50 values greater than 10 μM in normal cell lines, indicating a favorable safety profile .

- Mechanism of Action : Research into the mechanisms by which quinazoline derivatives exert their effects has suggested involvement in multiple pathways, including modulation of enzyme activities and interference with cellular signaling processes. Understanding these mechanisms is crucial for developing effective therapeutic agents.

Data Tables

| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Target Virus |

|---|---|---|---|

| This compound | TBD | TBD | SARS-CoV-2 |

| N-acetyl 2-aminoquinazolin-4(3H)-one | 0.23 | <10 | SARS-CoV-2 |

| Other Quinazoline Derivatives | Varies | Varies | Various Cancer Types |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one, and how is purity validated?

The compound is synthesized via refluxing this compound with thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) for 16 hours, followed by purification using silica gel column chromatography with a dichloromethane/ethyl acetate (2:1) solvent system. Yield is typically 86%, and purity is confirmed by LC-MS (m/z = 301/303 for [MH]⁺) .

Q. What solvents and conditions are recommended for handling this compound during synthesis?

Acetonitrile is frequently used for dissolving intermediates (e.g., 4-fluoro-2-methyl-1H-indol-5-ol), while degassing under vacuum (150 mbar) and nitrogen pressurization (21.6 bar) are employed to prevent oxidation during reactions . For purification, dichloromethane/ethyl acetate mixtures are effective for column chromatography .

Q. How is the compound characterized structurally?

Key techniques include LC-MS for molecular weight verification and silica-based chromatography for purity assessment. Advanced methods like ¹H/¹³C NMR or X-ray crystallography (not explicitly detailed in evidence) are recommended for full structural elucidation .

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to improve yield or scalability?

Reaction optimization could involve testing alternative chlorination agents (e.g., POCl₃ instead of SOCl₂) or varying DMF concentrations to reduce side reactions. Evidence from related quinazolinones suggests that polyphosphoric acid (PPA) and acetic anhydride may facilitate cyclization steps, which could be adapted for this compound .

Q. How can mechanistic insights into the chlorination step (e.g., SOCl₂/DMF) be experimentally determined?

Mechanistic studies may include monitoring reaction intermediates via in-situ FTIR or HPLC to track the conversion of the hydroxyl group to a chloro substituent. Isotopic labeling (e.g., ¹⁸O) could clarify whether the reaction proceeds via an intermediate acyl chloride .

Q. What are the potential biological targets of this compound, and how can structure-activity relationships (SAR) be explored?

While direct biological data are lacking, structurally similar quinazolinones (e.g., BET inhibitors like 6-(benzyloxy)-7-(3,5-dimethylisoxazol-4-yl)quinolin-4(1H)-one) suggest potential kinase or epigenetic targets . SAR studies could involve synthesizing analogs with modified benzyloxy or methoxy groups and testing them in enzyme inhibition assays or cellular proliferation models .

Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?

Molecular dynamics simulations (as applied to related compounds in ’s title) and docking studies using software like AutoDock Vina or Schrödinger Suite could predict interactions with targets like bromodomains or kinases. Density functional theory (DFT) calculations may elucidate electronic effects of substituents on reactivity .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

High-resolution mass spectrometry (HR-MS) or tandem LC-MS/MS can identify byproducts (e.g., incomplete chlorination or benzyl group oxidation). For quantification, calibration curves using synthetic impurity standards are essential .

Q. Methodological Considerations

Q. How to design stability studies under varying pH and temperature conditions?

Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at timed intervals. ’s potentiometric titration methods (using tetrabutylammonium hydroxide) could adapt to assess acid-base stability .

Q. What protocols ensure reproducibility in scaled-up synthesis?

Strict control of reaction parameters (e.g., reflux temperature, SOCl₂ stoichiometry) and automated purification systems (e.g., flash chromatography) are critical. Documentation of solvent batch variability (e.g., acetonitrile water content) is advised .

Q. Data Contradictions and Validation

Q. How to resolve discrepancies in synthetic yields reported across studies?

Yield variations (e.g., 86% in vs. lower yields in other routes) may stem from differences in workup procedures or reagent purity. Replicating methods with standardized reagents and validating via inter-lab comparisons are recommended .

Q. What evidence supports the proposed mechanism of the chlorination reaction?

While not explicitly detailed, analogous reactions using SOCl₂/DMF typically proceed via a two-step mechanism: (1) formation of a Vilsmeier-Haack complex (DMF-SOCl₂), and (2) nucleophilic substitution. Kinetic studies or trapping intermediates (e.g., with amines) could confirm this pathway .

Properties

IUPAC Name |

6-methoxy-7-phenylmethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-7-12-13(17-10-18-16(12)19)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFFSHMOAEEIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00441530 | |

| Record name | 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-01-8 | |

| Record name | 7-(Benzyloxy)-6-methoxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00441530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Benzyloxy-6-methoxy-3H-quinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.